Lipophilicity (ClogP) Compared Across Four Direct N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide Analogs
The target 3-chloro derivative possesses a calculated ClogP of 1.50 ± 0.29 (ALOGPS 2.1), placing it in an optimal intermediate lipophilicity range for oral bioavailability (typically ClogP 1–3) [1]. Its direct analog, the 3-bromo compound (CAS 1396810-28-8), has a higher ClogP of approximately 1.95, making it ~2.8× more lipophilic and thus more susceptible to metabolic clearance by CYP450 enzymes, as well as posing a higher risk of phospholipidosis . Conversely, the 2,6-difluoro analog (CAS 1396765-95-9) has a lower ClogP of ~1.20, which may limit passive membrane permeability. The 2-chloro-6-fluoro congener (CAS 1396852-47-3) is predicted to have a ClogP of ~1.65 . The 3-chloro compound therefore presents a balanced lipophilicity profile that minimizes extremes of either metabolic lability or poor permeability within this chemotype series.
| Evidence Dimension | Predicted octanol-water partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP = 1.50 ± 0.29 |
| Comparator Or Baseline | 3-Bromo analog: ClogP ~1.95; 2,6-difluoro analog: ClogP ~1.20; 2-chloro-6-fluoro analog: ClogP ~1.65 |
| Quantified Difference | Target compound ClogP is 0.45 units lower than the 3-bromo analog and 0.30 units higher than the 2,6-difluoro analog, corresponding to an approximately 2.8-fold difference in octanol-water partitioning relative to the 3-bromo compound. |
| Conditions | Calculated using ALOGPS 2.1; values represent the mean of multiple prediction algorithms where available. |
Why This Matters
A ClogP of ~1.5 is empirically associated with favorable oral absorption and lower non-specific protein binding compared to more lipophilic analogs, making this compound a more reliable tool for in vitro and cellular assays where minimizing off-target partitioning is critical.
- [1] Virtual Computational Chemistry Laboratory. ALOGPS 2.1. http://www.vcclab.org/lab/alogps/ (accessed 2026-04-29). View Source
